Sodium 2-fluoro-5-methylbenzene-1-sulfinate
Description
Properties
Molecular Formula |
C7H6FNaO2S |
|---|---|
Molecular Weight |
196.18 g/mol |
IUPAC Name |
sodium;2-fluoro-5-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7FO2S.Na/c1-5-2-3-6(8)7(4-5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
LSNKTFNPKRUXQP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Research Findings and Analysis
Yield and Purity
- Sulfone reduction methods generally provide high purity sulfinate salts, but yields can be affected by the hygroscopic nature of the product.
- Recrystallization from ethanol improves purity but may lead to some loss of material.
Stability Considerations
Reactivity Profile
- The compound participates in nucleophilic substitution and electrophilic aromatic substitution reactions, influenced by the electronic effects of fluorine and methyl groups.
- It serves as a versatile building block for constructing organosulfur compounds via S–S, N–S, and C–S bond-forming reactions.
Comparative Summary of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Sulfone Reduction | Oxidation of thiol → sulfone → reduction | Clean conversion, high purity | Hygroscopic product, yield issues |
| Direct Sulfonation + Neutralization | Electrophilic sulfonation → base treatment | Simple, accessible reagents | Requires careful control, possible side reactions |
| Pyrimidinyl Sulfone Cleavage | Oxidation of mercaptopyrimidine → cleavage | Access to chiral sulfinates | More complex, specialized intermediates |
Patented Processes
- Patents describe processes for preparing sulfinates via sulfone intermediates and their cleavage with sodium salts, emphasizing scalable and efficient approaches suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-fluoro-5-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding sulfonate.
Reduction: Formation of the corresponding sulfide.
Substitution: Nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Achieved using reducing agents such as lithium aluminum hydride.
Substitution: Conducted under basic or acidic conditions depending on the nature of the electrophile.
Major Products Formed:
Oxidation: Sodium 2-fluoro-5-methylbenzenesulfonate.
Reduction: 2-fluoro-5-methylbenzenesulfide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of sodium 2-fluoro-5-methylbenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various bonds, including S–S, N–S, and C–S bonds, through different reaction pathways . The molecular targets and pathways involved are primarily related to its reactivity with other chemical species, leading to the formation of diverse organosulfur compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Sodium 2-fluoro-5-methylbenzene-1-sulfinate with structurally related sulfinate and sulfonyl derivatives, emphasizing substituent effects, reactivity, and applications.
Table 1: Key Properties of this compound and Analogues
*Hypothetical data inferred from structural analogs.
Key Comparisons
Substituent Effects on Reactivity
- Electron-Withdrawing Groups (EWGs):
- The methanesulfonyl (-SO₂CH₃) group in ’s compound enhances stability due to its strong EWG nature but reduces nucleophilicity, limiting its use in reactions requiring high sulfinate activity .
- Fluorine at the 2-position (present in all compared compounds) deactivates the ring, directing electrophilic attacks to specific positions and stabilizing the sulfinate ion .
- Electron-Donating Groups (EDGs):
- The methyl (-CH₃) group in the target compound donates electrons, slightly counteracting fluorine’s deactivation. This balance may improve solubility in polar aprotic solvents compared to bulkier analogues like the bromo-substituted derivative .
Applications in Synthesis
- Bromo Substituent (): The 5-bromo derivative is ideal for Suzuki-Miyaura cross-coupling , leveraging bromine as a leaving group. In contrast, the methyl group in the target compound is inert in such reactions but may participate in radical or oxidation pathways .
- Benzofuran-Based Sulfinate (): Its fused-ring structure improves regioselectivity in heterocyclic synthesis, whereas the target compound’s simpler benzene ring offers versatility in aromatic functionalization .
Thermal and Chemical Stability
- Methanesulfonyl-substituted sulfinates () exhibit higher thermal stability due to strong sulfone bonding, whereas methyl-substituted derivatives may oxidize more readily to sulfonates under harsh conditions .
- Sulfonyl chlorides () are highly reactive but moisture-sensitive, unlike sulfinate salts, which are stable under anhydrous conditions .
Solubility and Handling
- Sodium salts (e.g., target compound, ) are generally water-soluble, but bulky substituents like bromine reduce solubility in aqueous media. The methyl group’s small size likely improves solubility compared to bromo or methanesulfonyl analogues .
Research Findings and Trends
- Cross-Coupling Efficiency: Bromo-substituted sulfinates () achieve >80% yields in palladium-catalyzed couplings, whereas methyl-substituted variants are better suited for nucleophilic substitutions .
- Oxidation Studies: Sulfinates with EDGs (e.g., -CH₃) oxidize to sulfonates at lower temperatures (e.g., 50–80°C) compared to EWGs (>100°C) .
- Pharmaceutical Relevance: Benzofuran-based sulfinates () are prioritized in antiviral drug synthesis, while fluorine-methyl combinations (target compound) are explored for anti-inflammatory agents due to enhanced bioavailability .
Biological Activity
Sodium 2-fluoro-5-methylbenzene-1-sulfinate is a sulfonate compound characterized by a sulfonyl group attached to a fluorinated aromatic ring. Its unique structure, featuring a fluorine atom at the ortho position and a methyl group at the para position relative to the sulfonate group, positions it as a versatile compound in organic synthesis with potential biological activities. This article explores its biological activity, including interaction mechanisms, therapeutic potentials, and relevant case studies.
This compound belongs to the class of sodium sulfinates, known for their reactivity and ability to participate in various chemical transformations. The presence of the fluorine atom enhances its electronic properties, which may influence biological interactions.
Key Properties
| Property | Description |
|---|---|
| Molecular Formula | C7H6FNaO2S |
| Molecular Weight | 196.18 g/mol |
| Solubility | Soluble in water and organic solvents |
| Structure | Contains a sulfonyl group and fluorinated aromatic ring |
Biological Activity
Recent studies have indicated that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This is crucial in drug development as enzyme inhibitors can serve as therapeutic agents.
- Receptor Binding : Preliminary research suggests that this compound may bind to certain receptors, modulating biological pathways involved in disease processes.
Therapeutic Potential
The therapeutic applications of this compound are being explored in several contexts:
- Antimicrobial Activity : Initial studies indicate potential antibacterial properties against drug-resistant strains.
- Anticancer Properties : The compound's ability to inhibit cell proliferation in cancer cell lines has been noted, warranting further investigation into its mechanism of action.
Case Studies
Several case studies have highlighted the biological activity of this compound:
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against resistant strains.
- Methodology : In vitro assays were conducted to determine Minimum Inhibitory Concentration (MIC).
- Results : The compound demonstrated significant antibacterial activity with MIC values lower than those of conventional antibiotics.
- : this compound shows promise as a lead compound for developing new antibacterial agents.
-
Anticancer Activity Study :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Methodology : Cell viability assays were performed using A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
- Results : The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity.
- : Further exploration into its mechanism could lead to novel anticancer therapies.
Research Findings
Recent literature supports the biological relevance of this compound:
- A study published in MDPI highlighted its role in modulating enzyme activities and suggested further research into its potential as an anti-inflammatory agent .
- Another research article discussed its synthesis and applications, emphasizing its utility in creating organosulfur compounds with biological significance .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Sodium 2-fluoro-5-methylbenzene-1-sulfinate, and what intermediates are critical for successful synthesis?
- Methodological Answer : The compound is typically synthesized via sulfonation of 2-fluoro-5-methylbenzene derivatives. Key steps include:
- Electrophilic substitution : Introducing the sulfinate group using sulfur-based reagents (e.g., SO₂ derivatives) under controlled pH to avoid over-sulfonation .
- Purification : Post-synthesis, ion-exchange chromatography or recrystallization is used to isolate the sodium salt. Intermediate purity is monitored via thin-layer chromatography (TLC) to ensure minimal byproduct formation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., fluorine and methyl groups) and confirms sulfinate bonding. Chemical shifts for aromatic protons are compared to computational predictions for validation .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M–Na]⁻ ion) and detects impurities .
- FT-IR : Validates sulfinate (S–O) stretches (~1050–1150 cm⁻¹) and absence of sulfonic acid (S=O) contamination .
Q. How can researchers ensure sample purity during preparation for biological assays?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Removes polar impurities using C18 columns, optimized with methanol/water gradients .
- HPLC Analysis : A reverse-phase C18 column with UV detection at 254 nm quantifies purity (>98% required for in vitro studies). Calibration curves using certified reference standards are critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during sulfonation.
- Catalyst Screening : Lewis acids (e.g., AlCl₃) enhance regioselectivity, but must be quenched thoroughly to avoid sodium salt contamination .
- DoE (Design of Experiments) : Multi-variable analysis (pH, solvent ratio, stirring rate) identifies optimal parameters. Response surface models predict yield improvements .
Q. How should researchers resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental data with Density Functional Theory (DFT)-calculated shifts using software like Gaussian or ORCA. Discrepancies >0.5 ppm suggest solvent effects or incorrect assignments .
- Deuterated Solvent Screening : Test D₂O vs. DMSO-d₆ to assess solvent-induced shifts, especially for fluorine-proton coupling .
Q. What computational methods are suitable for studying the sulfinate group’s electronic effects in this compound?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-311++G(d,p) balance accuracy and computational cost .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous media to model biological interactions .
Methodological Challenges & Data Analysis
Q. How can researchers design stability studies to assess degradation pathways under varying storage conditions?
- Methodological Answer :
- Forced Degradation : Expose samples to heat (40–60°C), light (UV-A/B), and humidity (75% RH) for 4–8 weeks. Monitor via HPLC for degradation products (e.g., sulfonic acid formation) .
- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage (25°C) .
Q. What strategies mitigate batch-to-batch variability in spectroscopic data?
- Methodological Answer :
- Standardized Protocols : Strict control of reaction time, reagent stoichiometry, and quenching steps.
- Interlaboratory Calibration : Share samples with collaborating labs to cross-validate NMR and MS data .
Safety & Handling
Q. What safety protocols are essential when handling this compound in aqueous solutions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
